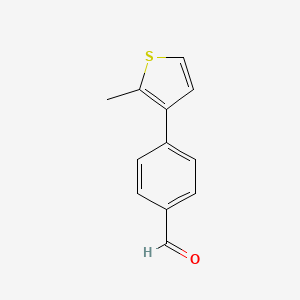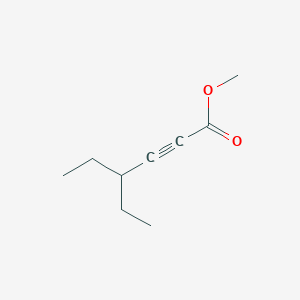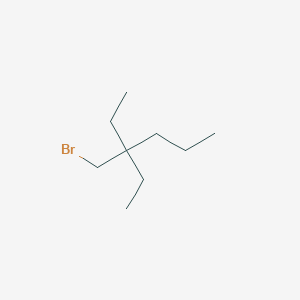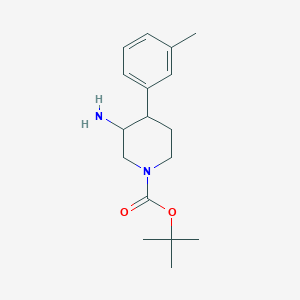![molecular formula C7H10N6 B13175529 (1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine CAS No. 6288-92-2](/img/structure/B13175529.png)
(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
科学的研究の応用
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 4-hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A parent compound with similar structural features but lacking the hydrazinyl and methyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with additional triazole ring, showing different biological activities.
Uniqueness
4-Hydrazinyl-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the hydrazinyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
6288-92-2 |
|---|---|
分子式 |
C7H10N6 |
分子量 |
178.20 g/mol |
IUPAC名 |
(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H10N6/c1-4-10-6(12-8)5-3-9-13(2)7(5)11-4/h3H,8H2,1-2H3,(H,10,11,12) |
InChIキー |
CAJFOFKKMPXQGA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
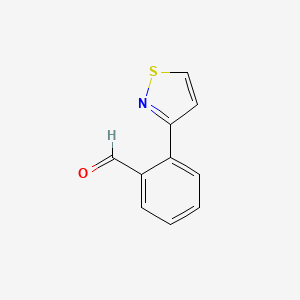
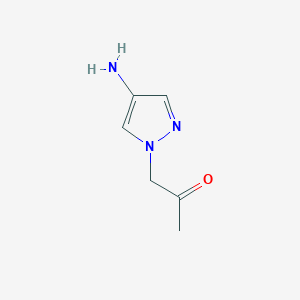
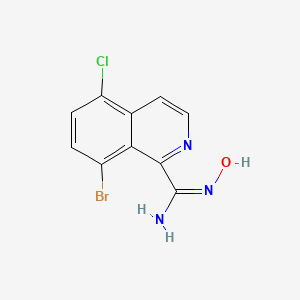
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)

